molecular formula C17H15N7Na2O8S4 B606588 Cefotetan disodium CAS No. 74356-00-6

Cefotetan disodium

Cat. No. B606588
CAS RN: 74356-00-6
M. Wt: 619.5675
InChI Key: ZQQALMSFFARWPK-GLHLDKNHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefotetan disodium is a sterile, semisynthetic, broad-spectrum, beta-lactamase resistant, cephalosporin (cephamycin) antibiotic for parenteral administration . It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .


Molecular Structure Analysis

Cefotetan disodium is the disodium salt of [6R- (6α,7α)]-7- [ [ [4- (2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3- [ [ (1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid . Its molecular formula is C17H15N7Na2O8S4 and its average molecular weight is 619.57 .


Chemical Reactions Analysis

Cefotetan disodium is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .


Physical And Chemical Properties Analysis

Cefotetan disodium is a white to pale yellow powder which is very soluble in water . The pH of freshly reconstituted solutions is usually between 4.5 to 6.5 . It has a water solubility of 1.96 mg/mL .

Scientific Research Applications

  • Pharmacokinetics in Different Populations : Cefotetan disodium exhibits dose-proportional pharmacokinetics and is well tolerated in healthy volunteers. Studies have shown its pharmacokinetic properties are linear at doses of 0.5 to 2.0 g, with no significant sex-based differences observed in these parameters (Shi et al., 2010).

  • Mechanism of Action : It functions by inhibiting bacterial cell wall synthesis, which leads to cell lysis. Cefotetan disodium achieves this by inactivating penicillin-binding proteins, crucial for cell wall stability (Cefotetan Disodium, 2018).

  • Tolerance and Effectiveness : The drug is extremely well tolerated when administered intramuscularly, providing prolonged high plasma antibiotic concentrations, effective against a wide range of Gram-positive and Gram-negative aerobes and anaerobes (Yates et al., 1983).

  • Adverse Reactions : There have been cases of cefotetan disodium-induced hemolytic anemia. Although rare, such occurrences highlight the need for caution and monitoring, especially in patients receiving multiple courses of therapy (Wagner et al., 1992).

  • Stability Under Various Conditions : The stability of cefotetan disodium is sensitive to factors like light, temperature, humidity, oxygen, and pH. Its compatibility with other regular infusions in a clinical setting is generally safe, but the conditions of packing, storage, and clinical use should be strictly controlled (Li Aizhe, 2015).

Safety And Hazards

Cefotetan disodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQALMSFFARWPK-ZTQQJVKJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7Na2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69712-56-7 (Parent)
Record name Cefotetan disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

619.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefotetan disodium

CAS RN

74356-00-6
Record name Cefotetan disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, disodium salt, [6R-(6α,7α)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTETAN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXP746VXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
J Liu, Y Zhai, L Wu, G Wu, Y Zheng, X Hu… - Drug Design …, 2020 - Taylor & Francis
… Cefotetan disodium showed favorable tolerability in this study. The C max and AUCs of cefotetan disodium … This study will provide a basis for better clinical use of cefotetan disodium for …
Number of citations: 10 www.tandfonline.com
H Cohen, IJ Mackie, K Walshe, M Shearer… - Journal of Hospital …, 1987 - Elsevier
… cefotetan disodium was given to mne patients. No significant … These data indicate that cefotetan disodium at a dose of up to 4 g daily can be used without risk of a bleeding diathesis. In …
Number of citations: 7 www.sciencedirect.com
S Shi, Y Liu, Z Li, H Zheng, Y Lv, H Chen - Clinical therapeutics, 2010 - Elsevier
… properties of cefotetan disodium in Chinese subjects. … of cefotetan disodium in healthy Chinese volunteers. The effect of sex on the pharmacokinetics of cefotetan disodium was …
Number of citations: 15 www.sciencedirect.com
VD Gupta, Y Pramar, C Odom, T Zerai… - Journal of clinical …, 1990 - Wiley Online Library
… The cefotetan disodium powder was of a commercial lot (Stuart Pharmaceuticals). … The standard solution contained identical concentrations of cefotetan disodium (based on the label …
Number of citations: 10 onlinelibrary.wiley.com
BKJ Wagner, AH Heaton… - Annals of …, 1992 - journals.sagepub.com
… a second exposure to intravenous cefotetan disodium for postoperative prophylaxis. She … of fulminant hemolytic anemia associated with intravenous cefotetan disodium therapy. …
Number of citations: 13 journals.sagepub.com
RA Yates, HK Adam, RJ Donnelly… - Journal of …, 1983 - academic.oup.com
Cefotetan, a third generation cephalosporin, in doses of 0.25, 0.5, 10 and 20 g was administered intravenously as the disodium salt to ten healthy male Caucasian volunteers and its …
Number of citations: 37 academic.oup.com
M Su, M Liu, B Di, L Huang, Y Jiang, P Ma… - European journal of drug …, 2011 - Springer
… Cefotetan disodium for injection and the reference substance of cefotetan disodium (purity: >99% HPLC) were supplied by Geneal-sanyang Pharmaceutical Co., Ltd (Haikou, Hainan …
Number of citations: 5 link.springer.com
HK Adam, HL Houghton, RA Yates… - Journal of …, 1983 - academic.oup.com
Cefotetan disodium has been given by zero order intravenous infusion at 75.8 mg/h to four healthy male volunteers over a 24-h period. Plasma concentrations rose until by 12 hs a …
Number of citations: 17 academic.oup.com
Y Pramar, VD Gupta - Drug development and industrial pharmacy, 1991 - Taylor & Francis
… of Cefotetan Disodium Solutions for Stability Studies: 1% solution of cefotetan disodium in … All the chemicals and reagents were USP, NF or ACS quality Cefotetan disodium powder …
Number of citations: 1 www.tandfonline.com
AN Zaid - Al-Aqsa University Journal (Natural Sciences Series), 2007 - staff-old.najah.edu
… Purpose: The purpose of this study is to evaluate the stability of (60 mg/ml) Cefotetan disodium (CTT) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes at …
Number of citations: 1 staff-old.najah.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.